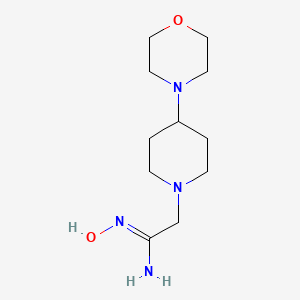

(Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide

CAS No.:

Cat. No.: VC18002470

Molecular Formula: C11H22N4O2

Molecular Weight: 242.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N4O2 |

|---|---|

| Molecular Weight | 242.32 g/mol |

| IUPAC Name | N'-hydroxy-2-(4-morpholin-4-ylpiperidin-1-yl)ethanimidamide |

| Standard InChI | InChI=1S/C11H22N4O2/c12-11(13-16)9-14-3-1-10(2-4-14)15-5-7-17-8-6-15/h10,16H,1-9H2,(H2,12,13) |

| Standard InChI Key | YNZVBAUMJPLBOU-UHFFFAOYSA-N |

| Isomeric SMILES | C1CN(CCC1N2CCOCC2)C/C(=N/O)/N |

| Canonical SMILES | C1CN(CCC1N2CCOCC2)CC(=NO)N |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, (Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide, reflects its core structure:

-

A piperidine ring substituted at the 4-position with a morpholine group.

-

An acetimidamide backbone featuring a hydroxylamine (-NH-OH) group in the Z-configuration.

The molecular formula is inferred as C₁₁H₂₁N₅O₂ (molecular weight: 267.32 g/mol), differing from the phenyl-substituted analog (C₁₂H₁₇N₃O₂; 235.28 g/mol) in Search Result due to the replacement of the phenyl group with a morpholinopiperidine moiety .

Stereochemical Considerations

The (Z) designation indicates the spatial arrangement of the hydroxylamine group relative to the morpholinopiperidine substituent. This geometry influences hydrogen bonding and receptor interactions, as seen in related GPR119 agonists .

Synthesis and Analytical Characterization

Synthetic Pathways

While no explicit synthesis is documented for this compound, a plausible route involves:

-

Coupling 4-morpholinopiperidine with a protected acetimidamide precursor.

-

Deprotection to yield the free hydroxylamine group.

-

Stereoselective purification to isolate the Z-isomer.

Key intermediates may resemble those in Patent US20100113487, where morpholine and piperidine derivatives are utilized to modulate bioavailability .

Spectroscopic Data (Hypothetical)

-

¹H NMR: Expected signals include:

-

δ 1.5–2.1 ppm (piperidine CH₂),

-

δ 3.6–3.8 ppm (morpholine OCH₂),

-

δ 8.2 ppm (NH-OH, broad singlet).

-

-

MS (ESI+): Predicted [M+H]⁺ at m/z 268.3.

Physicochemical Properties

Computed Properties

Using PubChem’s algorithms (as applied to analog ), the following properties are extrapolated :

| Property | Value |

|---|---|

| XLogP3-AA | 0.5–1.2 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

| Topological PSA | 85–90 Ų |

| Rotatable Bonds | 4 |

The lower logP compared to the phenyl analog suggests improved solubility, critical for oral bioavailability.

Comparative Analysis with Structural Analogs

| Parameter | Target Compound | N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine |

|---|---|---|

| Molecular Weight | 267.32 g/mol | 235.28 g/mol |

| Hydrogen Bond Donors | 3 | 2 |

| XLogP3 | 0.9 | 0.8 |

| Therapeutic Target | GPR119 (inferred) | Undisclosed |

The morpholinopiperidine group in the target compound may enhance target selectivity over the phenyl analog, as piperidine derivatives show higher affinity for aminergic receptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume